

Chemical structure and stereochemistry of 4-Methoxy-3,6-dihydro-2H-pyran

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Compound of Interest

Compound Name: 4-Methoxy-3,6-dihydro-2H-pyran

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An In-depth Technical Guide to 4-Methoxy-3,6-dihydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and relevant experimental protocols for 4-Methoxy-3,6-dihydro-2H-pyran.

Chemical Structure and Identification

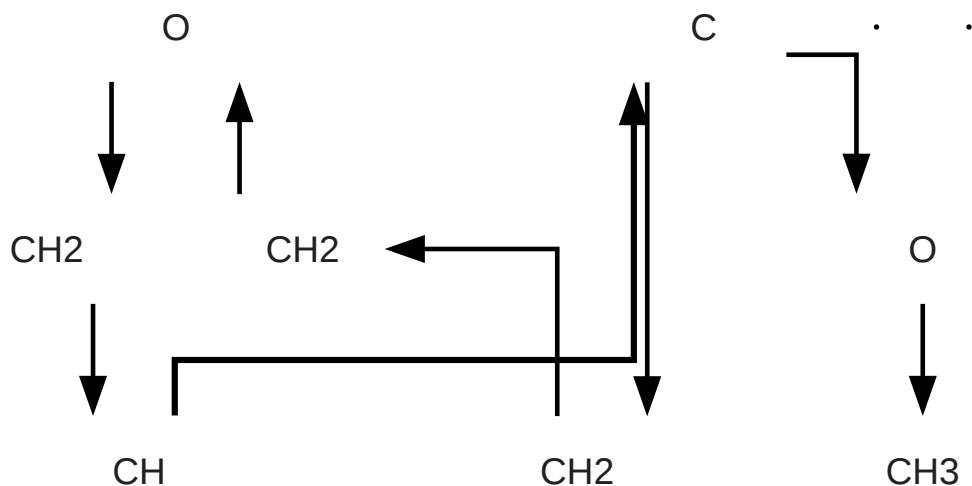
4-Methoxy-3,6-dihydro-2H-pyran is a heterocyclic organic compound. Its structure consists of a six-membered dihydropyran ring with a methoxy group attached to the enol ether carbon.

Molecular Identifiers

Identifier	Value	Source
IUPAC Name	4-methoxy-3,6-dihydro-2H-pyran	[1] [2]
Molecular Formula	C ₆ H ₁₀ O ₂	[1] [2] [3]
Molecular Weight	114.14 g/mol	[1]
CAS Number	17327-22-9	[1] [2] [4]
InChI	InChI=1S/C6H10O2/c1-7-6-2-4-8-5-3-6/h2H,3-5H2,1H3	[1] [2]
InChIKey	FSMHNRHLQAAPBS-UHFFFAOYSA-N	[1]

| SMILES | COC1=CCOCC1 |[\[3\]](#) |

Structural Diagram



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Figure 1: Chemical Structure of 4-Methoxy-3,6-dihydro-2H-pyran

Stereochemistry

4-Methoxy-3,6-dihydro-2H-pyran is an achiral molecule. The structure does not contain any stereocenters (chiral carbons), and the double bond within the ring does not give rise to geometric isomerism in a way that would create stable, isolable stereoisomers under normal conditions. The IUPAC Standard InChIKey, FSMHNRHLQAABPS-UHFFFAOYSA-N, also indicates a non-stereospecific structure.[1]

Physicochemical and Spectroscopic Data

Physical Properties

The following table summarizes key physical properties of **4-Methoxy-3,6-dihydro-2H-pyran**.

Property	Value	Conditions
Density	1.022 g/mL	at 25 °C
Boiling Point	59 °C	at 20 mmHg
Flash Point	46 °C	-
Refractive Index (n _{20/D})	1.462	-
Vapor Pressure	3.07 mmHg	at 25 °C

Table compiled from
iChemical.[4]

Spectroscopic Data

While specific spectra are not provided in this guide, the availability of spectroscopic data is noted. The expected characteristics are described below.

Spectroscopic Technique	Data Availability & Expected Characteristics
¹ H NMR	Data is available. ^[4] Expected signals would include a singlet for the methoxy protons (-OCH ₃), and multiplets for the methylene protons (-CH ₂ -) and the vinylic proton (=CH-) in the pyran ring.
¹³ C NMR	Data is available. ^[4] Expected signals would correspond to the methoxy carbon, the sp ² carbons of the double bond, and the sp ³ carbons of the methylene groups in the ring.
Infrared (IR) Spectroscopy	A vapor phase IR spectrum is available. ^[5] Key absorptions are expected for C=C stretching (enol ether), C-O-C stretching (ether linkages), and C-H stretching (alkane and alkene).
Mass Spectrometry (MS)	Electron ionization mass spectrum data is available through the NIST WebBook. ^{[1][6]} The molecular ion peak (M ⁺) would be expected at m/z 114, corresponding to the molecular weight.

Experimental Protocols

Synthesis Protocol: Elimination of Methanol from 4,4-Dimethoxytetrahydropyran

An efficient synthesis of **4-methoxy-3,6-dihydro-2H-pyran** (MDHP) involves the titanium tetrachloride (TiCl₄) driven elimination of methanol from 4,4-dimethoxytetrahydropyran.^{[7][8]} This method has been reported to yield the product in the range of 55-60%.^[7]

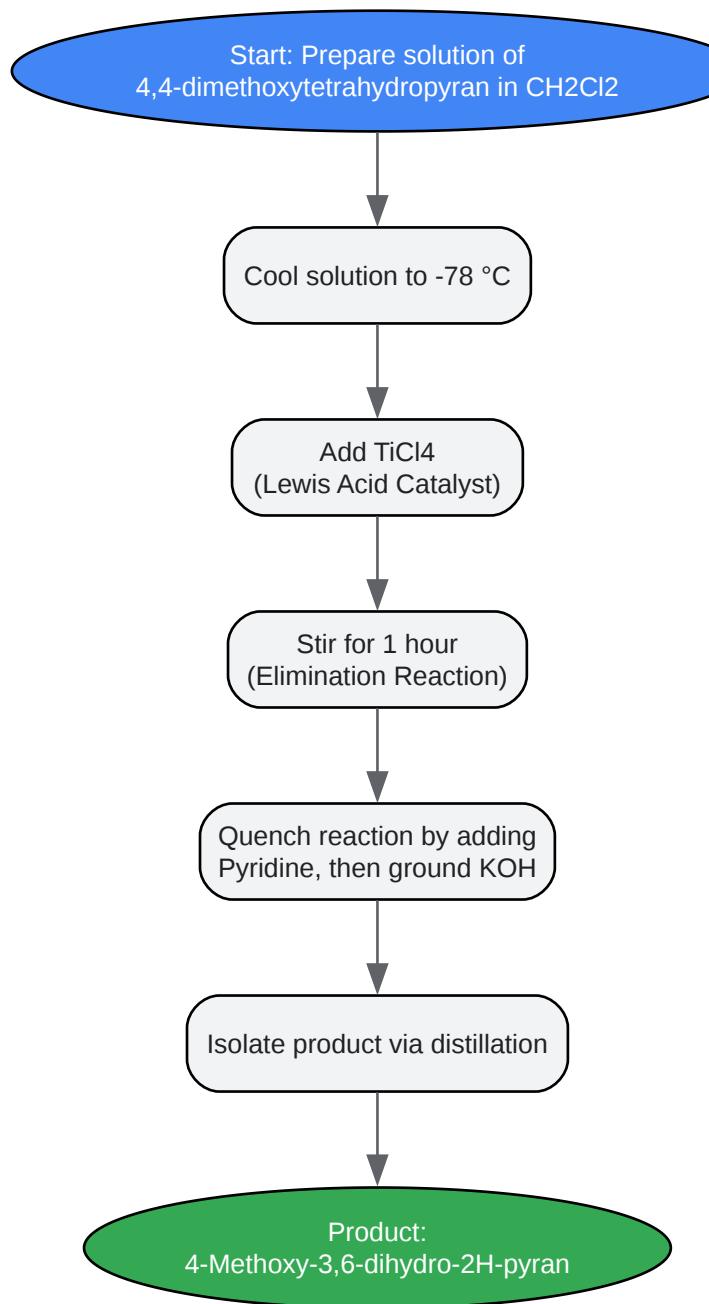
Materials:

- 4,4-dimethoxytetrahydropyran
- Dichloromethane (CH₂Cl₂)

- Titanium tetrachloride ($TiCl_4$)
- Pyridine
- Potassium hydroxide (KOH), ground and dried

Procedure:

- A solution of 4,4-dimethoxytetrahydropyran in CH_2Cl_2 is cooled to -78 °C with stirring.[7]
- $TiCl_4$ is added to the cooled solution over a short period (e.g., 2 minutes).[7]
- The reaction is allowed to proceed for a set time (e.g., 1 hour).[7]
- Pyridine is added to the reaction mixture, followed by the addition of ground, dried KOH.[7]
- The product, **4-methoxy-3,6-dihydro-2H-pyran**, is then isolated from the reaction mixture, typically by distillation.[7]



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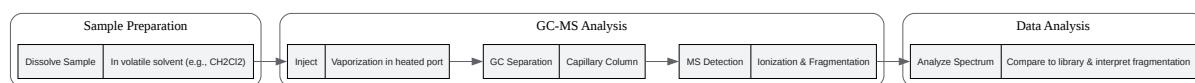
Figure 2: Synthesis workflow for **4-Methoxy-3,6-dihydro-2H-pyran**.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the qualitative and semi-quantitative analysis of volatile compounds like **4-Methoxy-3,6-dihydro-2H-pyran**.

General Procedure:

- **Sample Preparation:** Dissolve a small amount of the sample (e.g., 1 mg) in a suitable volatile solvent such as dichloromethane or ethyl acetate. If necessary, prepare serial dilutions for calibration standards.
- **Injection:** Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC injector port, which is heated to ensure vaporization.
- **Chromatographic Separation:** The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
- **Mass Spectrometry Detection:** As components elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio (m/z).
- **Data Analysis:** The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to spectral libraries (like the NIST library) and by analyzing its fragmentation pattern.^[6]



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Figure 3: General workflow for GC-MS analysis.

Applications in Synthesis

4-Methoxy-3,6-dihydro-2H-pyran is a precursor for the 4-methoxytetrahydropyran-4-yl (MTHP) protecting group.^{[7][8]} MTHP acetals are used for the protection of hydroxyl groups in organic synthesis, offering advantages over traditional protecting groups like tetrahydropyran-2-yl (THP) and methoxymethyl (MOM).^[7] Specifically, MTHP acetals have a stability comparable

to THP acetals but, like MOM acetals, do not introduce a new stereogenic center upon reaction with a chiral alcohol.[7][8]

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